molecular formula C12H12N4O2 B2565342 4-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid CAS No. 856972-01-5

4-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid

Cat. No. B2565342
CAS RN: 856972-01-5
M. Wt: 244.254
InChI Key: YJPLTPJWODOCDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,3,5-triazine 4-aminobenzoic acid derivatives were prepared by conventional methods or using microwave irradiation . The use of microwave irradiation resulted in the desired products in less time, with good yield and higher purity . Esterification of the 4-aminobenzoic acid moiety afforded methyl ester analogues .


Molecular Structure Analysis

The molecular structure of “4-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid” involves a pyrimidine ring attached to a benzoic acid group via an amino linkage. The pyrimidine ring carries an amino group and a methyl group at positions 6 and 2, respectively.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 1,3,5-triazine 4-aminobenzoic acid derivatives were prepared by replacing chloride ions in cyanuric chloride . These compounds exhibit various biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral activities .

Scientific Research Applications

Crystal Structure Analysis

The compound 4-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid and its derivatives have been explored for their crystal structures, revealing intricate hydrogen-bonded units and layers. These studies offer insights into molecular interactions, aiding the design of new materials and pharmaceuticals. For example, Meng et al. (2009) detailed the crystal structure of a related compound, showcasing tetrameric hydrogen-bonded units arranged into layers, which could inform the development of novel crystalline materials (Meng, Huang, Zheng, & Li, 2009).

Antibacterial and Antifungal Activity

Research into substituted derivatives of this compound has shown significant antibacterial and antifungal activity. Vijaya Laxmi, Ravi, and Nath (2019) synthesized derivatives and evaluated their antimicrobial activity, finding some compounds with activity comparable to standard drugs. These findings could lead to the development of new antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).

Supramolecular Chemistry

The non-covalent synthesis of molecular complexes involving derivatives of this compound has been reported, highlighting the influence of substituents on supramolecular architecture. This research, such as the work by Goswami et al. (2008), contributes to the understanding of molecular recognition and assembly processes, with implications for the design of supramolecular systems (Goswami, Jana, Hazra, Fun, & Chantrapromma, 2008).

Co-crystallization Studies

Co-crystallization studies involving this compound derivatives have shown different polymorphs and crystal forms, which are essential for understanding the properties of pharmaceutical compounds. Skovsgaard and Bond (2009) demonstrated how co-crystallization with various bases leads to different polymorphs, enhancing our knowledge of drug formulation (Skovsgaard & Bond, 2009).

Drug Design and Development

Insights from the structural and interaction studies of this compound derivatives contribute to drug design, particularly in understanding binding modes and designing molecules with desired biological activities. This is evident in the development of antitumor agents and the exploration of new ligands for specific receptors, as illustrated in research by Insuasty et al. (2008), where novel compounds showed remarkable activity against various cancer cell lines (Insuasty, Orozco, Quiroga, Abonia, Nogueras, & Cobo, 2008).

properties

IUPAC Name

4-[(6-amino-2-methylpyrimidin-4-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-7-14-10(13)6-11(15-7)16-9-4-2-8(3-5-9)12(17)18/h2-6H,1H3,(H,17,18)(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPLTPJWODOCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=C(C=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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